molecular formula C12H13NO5 B113380 (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid CAS No. 97534-84-4

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Cat. No.: B113380
CAS No.: 97534-84-4
M. Wt: 251.23 g/mol
InChI Key: XRRRGBIMHQARMF-SNVBAGLBSA-N
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Description

®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a chiral compound derived from serine. It is primarily used as a chiral synthon in the asymmetric synthesis of various nitrogen-containing targets. This compound is notable for its role in organic synthesis, particularly in the preparation of enantiomerically pure compounds.

Mechanism of Action

Target of Action

Similar compounds, such as n-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, have been shown to exhibit antibacterial activities against various bacterial strains .

Mode of Action

A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been proposed to act through a mechanism of dynamic kinetic resolution involving a nucleophilic substitution reaction through intramolecular hydrogen bonding . This mechanism could potentially be applied to the organic syntheses of particular enantiomers .

Biochemical Pathways

The benzyloxycarbonyl group is a well-known amino protecting group in peptide synthesis and organic chemistry , suggesting that this compound may play a role in these biochemical pathways.

Pharmacokinetics

It has been shown that small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers of model vesicles . This could potentially enhance the bioavailability of such compounds.

Result of Action

Similar compounds, such as n-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, have been shown to exhibit better antibacterial activities against various bacterial strains than related compounds .

Action Environment

It has been shown that small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers of model vesicles . This suggests that the lipid environment could potentially influence the action and efficacy of such compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid typically involves the protection of the amino group of serine followed by cyclization. One common method includes the use of benzyl chloroformate to protect the amino group, followed by cyclization with formaldehyde under acidic conditions to form the oxazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar protection and cyclization steps on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The benzyloxycarbonyl group can be substituted under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, which are useful intermediates in organic synthesis .

Scientific Research Applications

®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is employed in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic acid
  • tert-Butyloxycarbonyl (BOC) protected amino acids
  • Oxazole derivatives

Uniqueness

®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is unique due to its specific chiral configuration and the presence of both an oxazolidine ring and a benzyloxycarbonyl group. This combination makes it particularly useful in asymmetric synthesis, providing a high degree of stereocontrol .

Properties

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRGBIMHQARMF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215069
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97534-84-4
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97534-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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